molecular formula C15H11N3O4S B2941167 (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione CAS No. 1039751-94-4

(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione

Katalognummer: B2941167
CAS-Nummer: 1039751-94-4
Molekulargewicht: 329.33
InChI-Schlüssel: QIHPGTBHRNNIDS-YCRREMRBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0²,⁶]undec-2-ene-5,7-dione” features a complex tricyclic core system comprising a 10-thia-1,3,6-triazatricyclo[6.3.0.0²,⁶]undec-2-ene scaffold. Key structural elements include:

  • Benzodioxol substituent: A 1,3-benzodioxole group attached via a methylidene linkage at position 2.
  • Heterocyclic core: A fused triaza-thia system with two ketone groups at positions 5 and 5.

Eigenschaften

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-10-thia-1,3,6-triazatricyclo[6.3.0.02,6]undec-2-ene-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-13-9(3-8-1-2-11-12(4-8)22-7-21-11)16-15-17-6-23-5-10(17)14(20)18(13)15/h1-4,10H,5-7H2/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHPGTBHRNNIDS-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N3C(=O)C(=CC4=CC5=C(C=C4)OCO5)N=C3N2CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(=O)N3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/N=C3N2CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C15H11N3O4S
  • Molecular Weight : 329.3 g/mol

Structural Features

The compound consists of:

  • A triazatricyclo structure characterized by nitrogen atoms within a tricyclic system.
  • A benzodioxole moiety which is known for its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.

Pharmacological Potential

Research has indicated that derivatives of triazine structures can exhibit:

  • Anticancer Activity : Inducing apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects : Reducing inflammation markers in experimental models.
  • Antimicrobial Activity : Effective against both bacterial and fungal strains.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of similar triazine derivatives. The findings suggested that these compounds could induce cell cycle arrest and apoptosis in breast cancer cell lines through the modulation of p53 signaling pathways.

CompoundCell LineIC50 (µM)Mechanism
Triazine AMCF710p53 Activation
Triazine BMDA-MB-2318Apoptosis Induction

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzodioxole derivatives. The results indicated that these compounds had significant inhibitory effects on Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzodioxole Ring : Cyclization of catechol derivatives.
  • Thiazole Ring Formation : Reaction of thiourea with α-haloketones.
  • Triazine Formation : Involves condensation reactions leading to the final product.

Experimental Techniques

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to assess purity and confirm structural integrity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s triazatricyclo[6.3.0.0²,⁶]undec-2-ene core distinguishes it from simpler heterocyclic analogs like thiazolidinones (e.g., compounds 9e, 9f, and 5 in , and 4).

Table 1: Core Structure Comparison
Compound Core Structure Rigidity Key Functional Groups
Target Compound Triazatricyclo[6.3.0.0²,⁶]undec High Benzodioxol, diones, thia
9e () Thiazolidinone Moderate Benzodioxol, thioxo, methoxy
5 () Thiazolidinone Moderate Methoxyphenyl, hydrazono

Substituent Effects on Physicochemical Properties

Benzodioxol vs. Benzodioxin vs. Methoxyphenyl
  • Benzodioxol (Target, 9e) : Enhances lipophilicity and metabolic stability compared to benzodioxin (9f, ) due to reduced oxygen atoms. The 1,3-benzodioxol group in 9e shows distinct NMR signals (δ 6.10 for CH₂O₂, δ 7.70 for CH=) .
  • 21% for 9e) .
  • Methoxyphenyl (Compound 5, ) : The 4-methoxyphenyl group in compound 5 provides electron-donating effects, altering electronic environments (e.g., δ 3.83 for OCH₃ in 9e vs. δ 55.3 in 13C-NMR) .
Table 2: Substituent Impact on Properties
Compound Substituent Yield (%) Melting Point (°C) Key NMR Shifts (¹H/¹³C)
Target Benzodioxol N/A N/A N/A
9e Benzodioxol 21 178–246 (dec) δ 7.70 (CH=), δ 6.10 (CH₂O₂)
9f Benzodioxin 9 Not reported Not available
5 Methoxyphenyl N/A Not reported δ 3.83 (OCH₃), δ 160.3 (C=O)

Structural Similarity Analysis ()

  • Structural Motifs: The triazatricyclo core in the target is a unique scaffold absent in thiazolidinones, which may confer patentability under structural similarity assessments .

Q & A

Q. What synthetic strategies are recommended for constructing the tricyclic core of this compound?

Methodological Answer: The tricyclic framework can be synthesized via a multi-step approach involving:

  • Cyclocondensation : React a benzodioxole-containing aldehyde with a thiazolidinone precursor under reflux in acetonitrile with K₂CO₃ as a base (similar to methods in and ).
  • Ring Closure : Use thermal or acid-catalyzed conditions to form the 10-thia-1,3,6-triaza ring system. Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., methanol) or column chromatography (petroleum ether/ethyl acetate gradients) .

Q. How can researchers confirm the stereochemistry of the (4E)-benzylidene moiety?

Methodological Answer:

  • NOESY NMR : Identify spatial proximity between the benzodioxol proton and the methylidene group to confirm the E-configuration.
  • X-ray Crystallography : Resolve the crystal structure, as demonstrated for analogous compounds in , where single-crystal X-ray data confirmed stereochemical assignments .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and heterocyclic regions (e.g., δ 6.8–8.3 ppm for benzodioxol protons) .
  • HRMS : Validate molecular mass with <5 ppm error, as shown in for related tricyclic systems .

Q. How should researchers optimize reaction conditions to minimize byproducts?

Methodological Answer:

  • Temperature Control : Use reflux conditions (e.g., 90–110°C) for cyclization steps to enhance regioselectivity.
  • Catalyst Screening : Test bases like triethylamine or K₂CO₃ to suppress side reactions, as in .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient triazatricyclo core may favor nucleophilic attack at the 5,7-dione positions.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways, referencing ’s studies on similar tricyclic systems .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antioxidant results) be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. hydroxy groups on benzodioxol) using assays from and . For instance, hydroxyl groups may enhance antioxidant activity but reduce microbial uptake .
  • Dose-Response Profiling : Test bioactivity across a wider concentration range to identify non-linear effects.

Q. What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 5,7-dione positions to improve bioavailability.
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% v/v) to maintain compound stability, as in ’s bioactivity tests .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase), guided by X-ray data from .

Q. What experimental controls are essential for reproducibility in multi-step syntheses?

Methodological Answer:

  • Intermediate Characterization : Validate purity at each step via melting point, NMR, and HPLC (e.g., ’s use of 1H NMR and TLC for intermediate 3-acetylthiophenes) .
  • Batch Consistency : Use standardized reagents (e.g., anhydrous acetonitrile) to minimize variability.

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Dynamic Effects : Consider conformational flexibility (e.g., benzylidene rotation) that may obscure NOE correlations, as noted in .

Q. What statistical tools are recommended for analyzing high-throughput screening data?

Methodological Answer:

  • Multivariate Analysis : Apply PCA or PLS-DA to identify key variables (e.g., substituent electronegativity) influencing bioactivity.
  • Error Propagation Models : Quantify uncertainty in IC₅₀ values using bootstrap resampling.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclocondensationK₂CO₃, acetonitrile, reflux (6 h)65–72>95%
RecrystallizationMethanol, slow cooling85–90>99%

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesDiagnostic UtilityReference
¹H NMRδ 7.60 (s, CH=C), δ 3.89 (s, OCH₃)Confirms E-configuration and substituents
HRMS[M+H]⁺ = 459.1412 (calc. 459.1416)Validates molecular formula

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.